2-[(2-Ethylphenyl)amino]-2-oxoethyl 1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate
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Overview
Description
[(2-ETHYLPHENYL)CARBAMOYL]METHYL 1-(4-METHOXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLATE is a complex organic compound with potential applications in various fields of chemistry and biology. This compound features a unique structure that includes both carbamoyl and pyrrolidine moieties, making it an interesting subject for synthetic and mechanistic studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2-ETHYLPHENYL)CARBAMOYL]METHYL 1-(4-METHOXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLATE typically involves multi-step organic reactions. One common approach is the condensation of 2-ethylphenyl isocyanate with a suitable pyrrolidine derivative under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine and a solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
[(2-ETHYLPHENYL)CARBAMOYL]METHYL 1-(4-METHOXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the carbamoyl and methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
[(2-ETHYLPHENYL)CARBAMOYL]METHYL 1-(4-METHOXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [(2-ETHYLPHENYL)CARBAMOYL]METHYL 1-(4-METHOXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- [(2-METHYLPHENYL)CARBAMOYL]METHYL 1-(4-METHOXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLATE
- [(2-ISOPROPYLPHENYL)CARBAMOYL]METHYL 1-(4-METHOXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLATE
Uniqueness
[(2-ETHYLPHENYL)CARBAMOYL]METHYL 1-(4-METHOXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLATE is unique due to its specific ethyl substitution on the phenyl ring, which can influence its reactivity and interaction with biological targets. This structural feature distinguishes it from other similar compounds and may confer unique properties and applications.
Properties
Molecular Formula |
C22H24N2O5 |
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Molecular Weight |
396.4 g/mol |
IUPAC Name |
[2-(2-ethylanilino)-2-oxoethyl] 1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C22H24N2O5/c1-3-15-6-4-5-7-19(15)23-20(25)14-29-22(27)16-12-21(26)24(13-16)17-8-10-18(28-2)11-9-17/h4-11,16H,3,12-14H2,1-2H3,(H,23,25) |
InChI Key |
DTHJVJPTOVTFCO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)COC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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